

# Application Notes and Protocols: Dosimetry and Biodistribution of [225Ac]-FPI-1434

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosimetry and biodistribution of [225Ac]-FPI-1434, a targeted alpha therapy currently under investigation for the treatment of solid tumors expressing the insulin-like growth factor type 1 receptor (IGF-1R). The information is compiled from publicly available data from preclinical studies and the first-in-human Phase I clinical trial (NCT03746431).

## Introduction to [225Ac]-FPI-1434

[225Ac]-FPI-1434 is a radioimmunoconjugate composed of a humanized monoclonal antibody (FPI-1175, formerly AVE1642) that targets IGF-1R, a proprietary bifunctional chelate, and the alpha-emitting radionuclide Actinium-225 (Ac-225).[1][2] Upon binding to the external domain of IGF-1R on cancer cells, the radioimmunoconjugate is internalized.[1] The subsequent decay of Ac-225 releases high-energy alpha particles, causing double-stranded DNA breaks and leading to tumor cell death.[1]

Targeted alpha therapies like [225Ac]-FPI-1434 hold promise for treating cancers resistant to other therapies due to the high linear energy transfer and short path length of alpha particles, which induce highly cytotoxic and localized damage to cancer cells while minimizing damage to surrounding healthy tissue.[2][3]

## **Quantitative Biodistribution and Dosimetry Data**



### Methodological & Application

Check Availability & Pricing

Patient-specific dosimetry is a critical component of the clinical evaluation of [225Ac]-FPI-1434, used for treatment planning to ensure that the administered activity does not exceed the radiation absorbed dose limits for critical organs.[4] An indium-111 imaging analog, [111In]-FPI-1547, which uses the same antibody and chelate, is employed for patient selection and to predict the dosimetry of the therapeutic agent.[1][5][4]

The following table summarizes the estimated mean radiation absorbed doses to various organs from the first-in-human Phase I study (N=13). A relative biologic effectiveness (RBE) value of 3.4 for alpha emitters was applied to calculate the equivalent dose in mGy-Eq/MBq.[4]



| Target Organ     | Mean (mGy-<br>Eq/MBq) | Minimum<br>(mGy-Eq/MBq) | Maximum<br>(mGy-Eq/MBq) | Standard<br>Deviation<br>(mGy-Eq/MBq) |
|------------------|-----------------------|-------------------------|-------------------------|---------------------------------------|
| Critical Organs  |                       |                         |                         |                                       |
| Kidneys          | 988                   | 615                     | 1,820                   | 305                                   |
| Liver            | 934                   | 556                     | 1,660                   | 319                                   |
| Lungs            | 626                   | 328                     | 910                     | 175                                   |
| Red Marrow       | 807                   | 398                     | 1,450                   | 303                                   |
| Spleen           | 3,668                 | 1,740                   | 9,060                   | 1881                                  |
| Other Organs     |                       |                         |                         |                                       |
| Adrenals         | 78                    | 56                      | 102                     | 14                                    |
| Brain            | 94                    | 56                      | 169                     | 34                                    |
| Esophagus        | 75                    | 54                      | 99                      | 14                                    |
| Eyes             | 74                    | 53                      | 98                      | 14                                    |
| Gallbladder Wall | 77                    | 55                      | 100                     | 14                                    |
| Heart Wall       | 1,190                 | 690                     | 2,040                   | 392                                   |
| Left colon       | 81                    | 59                      | 104                     | 14                                    |
| Small Intestine  | 75                    | 54                      | 99                      | 14                                    |
| Stomach Wall     | 76                    | 54                      | 99                      | 14                                    |
| Right colon      | 78                    | 57                      | 102                     | 14                                    |
| Rectum           | 81                    | 59                      | 104                     | 14                                    |
| Pancreas         | 76                    | 54                      | 99                      | 14                                    |
| Salivary Glands  | 1,520                 | 900                     | 2,370                   | 452                                   |
| Osteogenic Cells | 1,280                 | 922                     | 1,860                   | 227                                   |
| Thymus           | 75                    | 54                      | 99                      | 14                                    |



| Thyroid                 | 693 | 315 | 1,510 | 347 |
|-------------------------|-----|-----|-------|-----|
| Urinary Bladder<br>Wall | 76  | 55  | 99    | 14  |
| Total Body              | 140 | 111 | 167   | 16  |

Data sourced from a presentation of the FPX-01-01 study.[4]

## **Experimental Protocols**

# Protocol 1: Patient Screening and Dosimetry Estimation for [225Ac]-FPI-1434 Therapy

This protocol outlines the methodology used in the Phase I clinical trial (NCT03746431) for patient selection and individualized dosimetry assessment prior to the administration of [225Ac]-FPI-1434.

- 1. Patient Eligibility:
- Patients with advanced solid tumors expressing IGF-1R.[6]
- Confirmation of IGF-1R expression is performed via imaging.[6]
- Adequate organ function and performance status (ECOG 0-1).[5]
- 2. Administration of Imaging Analog:
- Patients receive an intravenous injection of approximately 185 MBq (~5 mCi) of [111In]-FPI-1547.[4][7]
- 3. Imaging Schedule:
- Whole-body planar scintigraphy and SPECT/CT imaging are performed at multiple time points post-injection to assess the biodistribution and clearance of the radiotracer.[8]
- Typical imaging time points are approximately 1 hour, 24 hours, 65 hours, and 168 hours post-injection.[4]



- 4. Image Analysis and Dosimetry Calculation:
- Regions of interest (ROIs) are drawn on the images to determine the time-integrated activity in tumors and normal organs.
- The time-integrated activity data from [111In]-FPI-1547 is converted to values for [225Ac]-FPI-1434.[4]
- Radiation absorbed dose estimates are calculated using software such as OLINDA/EXM (versions 2.1-2.2).[1]
- An RBE of 3.4 is applied to all calculations for alpha emitters to determine the equivalent dose.[4]
- 5. Eligibility for Therapy:
- Patients are eligible to receive [225Ac]-FPI-1434 if they have a tumor-to-background ratio (TBR) of ≥2:1 relative to skeletal muscle.[6]
- The estimated radiation doses to critical organs must be within protocol-specified limits (e.g., kidneys <18 Gy, liver <31 Gy, lungs <16.5 Gy).[1][4]</li>
- 6. Therapeutic Administration:
- Eligible patients receive a single intravenous injection of [225Ac]-FPI-1434.
- Dose-escalation cohorts in the Phase I trial have included 10, 20, and 40 kBq/kg body weight.[1][4]





Click to download full resolution via product page

Clinical trial workflow for patient screening and therapy.



# Protocol 2: Radiolabeling of FPI-1175 Antibody with Actinium-225 (General Procedure)

While the specific details of the proprietary bifunctional chelate used in FPI-1434 are not public, this protocol describes a general and efficient one-step method for radiolabeling monoclonal antibodies with 225Ac using a DOTA-based chelator. This method has been shown to be effective for producing stable radioimmunoconjugates.[9][10]

#### 1. Materials:

- FPI-1175 (or other monoclonal antibody) conjugated with a DOTA-based chelator (e.g., p-SCN-Bn-DOTA).
- [225Ac]AcCl3 solution.
- 0.2 M Sodium Acetate (NaOAc) buffer, pH 5.0.
- PD-10 size exclusion chromatography column.
- 0.1 M EDTA solution.
- Radio-TLC system.
- 2. Radiolabeling Procedure:
- Adjust the pH of the [225Ac]AcCl3 solution to approximately 4.5 using the 0.2 M NaOAc buffer.[11]
- Add the DOTA-conjugated antibody to the buffered 225Ac solution. The molar ratio of antibody to 225Ac can be optimized to achieve high radiochemical yield.[11]
- Incubate the reaction mixture at 37°C for 2 hours or at 4°C for 24 hours.[11]
- 3. Purification:
- Purify the resulting [225Ac]Ac-DOTA-antibody conjugate using a PD-10 column to remove unbound 225Ac.







4. Quality Control:

• Determine the radiochemical yield (RCY) and radiochemical purity of the final product using radio-TLC with a mobile phase of 0.1 M EDTA.[11]





Click to download full resolution via product page

General workflow for one-step 225Ac radiolabeling.



# Mechanism of Action: IGF-1R Signaling and Targeted Alpha Therapy

The insulin-like growth factor 1 receptor (IGF-1R) is a transmembrane tyrosine kinase that is overexpressed in a variety of solid tumors, including lung, colorectal, prostate, breast, and ovarian cancers.[2][5][3] Its activation plays a crucial role in cancer cell proliferation, survival, migration, and resistance to treatment.[3][12]

[225Ac]-FPI-1434 leverages the overexpression of IGF-1R to selectively deliver a potent alphaparticle payload to cancer cells.[7]





Click to download full resolution via product page

Mechanism of action of [225Ac]-FPI-1434.



### Conclusion

The dosimetry and biodistribution studies of [225Ac]-FPI-1434 demonstrate a manageable safety profile and provide a basis for patient-specific treatment planning.[1][6] The use of an imaging analog allows for the prospective estimation of radiation doses to critical organs, ensuring that the therapeutic administration remains within safe limits.[4] The targeted delivery of Actinium-225 to IGF-1R expressing tumors represents a promising strategy in the development of next-generation radiopharmaceuticals for oncology.[2] Further research and ongoing clinical trials will continue to refine the therapeutic window and explore the full potential of this targeted alpha therapy.[13]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. openmedscience.com [openmedscience.com]
- 3. fusionpharma.com [fusionpharma.com]
- 4. fusionpharma.com [fusionpharma.com]
- 5. fusionpharma.com [fusionpharma.com]
- 6. isotopes.gov [isotopes.gov]
- 7. Fusion Pipeline Fusion Pharma Pipeline [fusionpharma.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facebook [cancer.gov]



- 13. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Dosimetry and Biodistribution of [225Ac]-FPI-1434]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362949#dosimetry-and-biodistribution-studies-of-225ac-fpi-1434]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com